An In-depth Technical Guide to 1-(4-Nitrobenzoyl)-1,4-diazepane: Physicochemical Properties and CAS Data
An In-depth Technical Guide to 1-(4-Nitrobenzoyl)-1,4-diazepane: Physicochemical Properties and CAS Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Nitrobenzoyl)-1,4-diazepane is a derivative of 1,4-diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4. The presence of the 4-nitrobenzoyl group significantly influences the electronic and steric properties of the parent diazepane ring, making it a molecule of interest in medicinal chemistry and drug discovery. The 1,4-diazepine scaffold is a privileged structure found in a variety of biologically active compounds, including anxiolytics, anticonvulsants, and antipsychotics.[1][2] The introduction of a nitro-substituted aromatic ring can modulate a compound's biological activity, for instance, by acting as a bioisostere for other functional groups or by participating in specific binding interactions with biological targets.[3]
This technical guide provides a comprehensive overview of the available physicochemical properties, CAS data, a plausible synthetic route, and analytical characterization methods for 1-(4-Nitrobenzoyl)-1,4-diazepane, based on established chemical principles and data from structurally related compounds.
Chemical Identity and CAS Data
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| Chemical Name | 1-(4-Nitrobenzoyl)-1,4-diazepane | - |
| Synonym | 1-(4-nitrobenzoyl)homopiperazine | - |
| Molecular Formula | C₁₂H₁₅N₃O₃ | Calculated |
| Molecular Weight | 249.27 g/mol | Calculated |
| Canonical SMILES | O=N(=O)c1ccc(C(=O)N2CCNCC2)cc1 | Calculated |
| InChI Key | InChI=1S/C12H15N3O3/c16-15(17)10-6-4-9(5-7-10)12(18)14-8-3-1-2-13-11-14/h4-7,13H,1-3,8,11H2 | Calculated |
Physicochemical Properties
Direct experimental data for the physicochemical properties of 1-(4-Nitrobenzoyl)-1,4-diazepane are scarce in the literature. However, properties can be predicted based on its structure and by comparison with analogous compounds, such as other N-aroyl-1,4-diazepanes and nitro-substituted aromatic compounds.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Basis of Prediction/Reference |
| Appearance | Likely a solid at room temperature, potentially crystalline. | General property of similar aromatic amides. |
| Melting Point | Expected to be significantly higher than the parent 1,4-diazepane (40-43 °C). For comparison, 1,4-bis(4-nitrobenzoyl)piperazine has a melting point of 318 °C.[5] A more closely related compound, 1-benzoyl-1,4-diazepane hydrochloride, is a powder.[6] | The introduction of the rigid and polar 4-nitrobenzoyl group increases intermolecular forces. |
| Solubility | Likely soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and to a lesser extent in alcohols like methanol and ethanol. Poorly soluble in water and nonpolar solvents like hexane. | The amide and nitro groups contribute to polarity, while the overall structure retains significant nonpolar character. |
| Stability | Generally stable under standard laboratory conditions. May be sensitive to strong acids, bases, and reducing agents. | The nitro group can be reduced, and the amide bond can be hydrolyzed under harsh conditions. |
Synthesis and Purification
The synthesis of 1-(4-Nitrobenzoyl)-1,4-diazepane can be achieved through a standard acylation reaction between 1,4-diazepane (homopiperazine) and 4-nitrobenzoyl chloride. This is a common and efficient method for the preparation of N-aroyl amines and their derivatives.[7]
Experimental Protocol: Synthesis of 1-(4-Nitrobenzoyl)-1,4-diazepane
This protocol is based on general procedures for the N-acylation of cyclic amines.
Materials:
-
1,4-Diazepane (Homopiperazine)
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4-Nitrobenzoyl chloride
-
Triethylamine (or another suitable non-nucleophilic base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Eluent (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-diazepane (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Acylation: Slowly add a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred solution of the diazepine. The slow addition is crucial to control the exothermic reaction and to favor mono-acylation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (1,4-diazepane) is consumed.
-
Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired 1-(4-Nitrobenzoyl)-1,4-diazepane.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents reaction of the amine with atmospheric carbon dioxide.
-
Anhydrous Solvents: 4-Nitrobenzoyl chloride is moisture-sensitive and will hydrolyze to 4-nitrobenzoic acid in the presence of water, reducing the yield of the desired product.
-
Base (Triethylamine): Neutralizes the hydrochloric acid byproduct formed during the acylation reaction, driving the reaction to completion.
-
0 °C Addition: Controls the exothermicity of the reaction and minimizes potential side reactions.
-
Aqueous Work-up: Removes the triethylamine hydrochloride salt and any unreacted starting materials or water-soluble byproducts.
-
Column Chromatography: Separates the mono-acylated product from any di-acylated byproduct (1,4-bis(4-nitrobenzoyl)-1,4-diazepane) and other impurities.
Caption: Synthetic workflow for 1-(4-Nitrobenzoyl)-1,4-diazepane.
Analytical Characterization
A comprehensive characterization of the synthesized 1-(4-Nitrobenzoyl)-1,4-diazepane is essential to confirm its identity and purity. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-nitrobenzoyl group, typically in the downfield region (around 7.5-8.5 ppm). The protons on the diazepane ring will appear as multiplets in the upfield region (around 2.0-4.0 ppm). The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (around 165-175 ppm), the aromatic carbons (around 120-150 ppm), and the aliphatic carbons of the diazepane ring (around 40-60 ppm).
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique. The expected [M+H]⁺ ion would have an m/z value of approximately 250.27. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
C=O stretch (amide): Around 1630-1680 cm⁻¹
-
N-O stretch (nitro group): Strong asymmetric and symmetric stretches around 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹ respectively.
-
C-H stretch (aromatic and aliphatic): Around 2850-3100 cm⁻¹
-
N-H stretch (secondary amine in unreacted starting material or mono-substituted product): A weak to medium band around 3300-3500 cm⁻¹ might be observed if the secondary amine of the diazepine ring is present.
Caption: Analytical workflow for the characterization of 1-(4-Nitrobenzoyl)-1,4-diazepane.
Safety and Handling
Specific safety data for 1-(4-Nitrobenzoyl)-1,4-diazepane is not available. Therefore, precautions should be based on the safety profiles of its constituent parts: N-acylated diazepanes and nitroaromatic compounds.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Toxicity: The toxicological properties have not been fully investigated. Nitroaromatic compounds can be toxic, and diazepine derivatives can have pharmacological effects. Treat as a potentially hazardous substance.
Applications in Research and Development
1-(4-Nitrobenzoyl)-1,4-diazepane serves as a valuable intermediate in the synthesis of more complex molecules for drug discovery and development. The nitro group can be readily reduced to an amino group, which can then be further functionalized to introduce a wide range of substituents. This allows for the generation of a library of derivatives for structure-activity relationship (SAR) studies.[5]
Potential areas of research where this compound could be utilized include the development of novel:
-
Central nervous system (CNS) agents
-
Anticancer agents
-
Antimicrobial agents
The diazepine scaffold provides a flexible yet constrained framework that can be optimized for binding to various biological targets.
Conclusion
While 1-(4-Nitrobenzoyl)-1,4-diazepane is not extensively documented in the public domain, this guide provides a comprehensive overview based on established chemical principles and data from analogous compounds. The outlined synthetic and analytical methods offer a robust framework for its preparation and characterization. As a versatile chemical intermediate, 1-(4-Nitrobenzoyl)-1,4-diazepane holds potential for the development of novel therapeutic agents, warranting further investigation by the scientific community.
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